molecular formula C17H13Cl2N3OS B6100277 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B6100277
M. Wt: 378.3 g/mol
InChI Key: HZOCNBQXZIKIBC-KEBDBYFISA-N
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Description

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidenehydrazinylidene group, and a dichlorobenzyl group

Properties

IUPAC Name

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2,4-dichlorophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-13-7-6-12(14(19)9-13)8-15-16(23)21-17(24-15)22-20-10-11-4-2-1-3-5-11/h1-7,9-10,15H,8H2,(H,21,22,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOCNBQXZIKIBC-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the thiazolidinone ring. The final step involves the condensation of the thiazolidinone with benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and dichlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,4-dichlorobenzyl)-1,3-thiazolidin-4-one: Unique due to its specific substitution pattern and functional groups.

    Thiazolidinones: A class of compounds with similar core structures but different substituents.

    Benzylidenehydrazinylidene derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its antimicrobial activity, while the thiazolidinone ring contributes to its stability and reactivity.

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